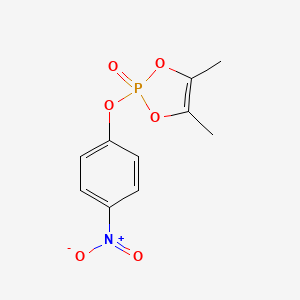
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound known for its unique structural properties This compound features a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of phosphoramidates or phosphorothioates.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with nucleophiles, leading to the formation of stable adducts. The nitrophenoxy group can undergo electron transfer reactions, influencing the compound’s reactivity. The phosphorus center can act as an electrophile, facilitating various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but containing boron instead of phosphorus.
Phenylboronic acid: Contains a boronic acid group and is used in similar applications in organic synthesis.
Uniqueness
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a dioxaphospholane ring and a nitrophenoxy group. This structural arrangement imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
55895-04-0 |
|---|---|
Formule moléculaire |
C10H10NO6P |
Poids moléculaire |
271.16 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H10NO6P/c1-7-8(2)16-18(14,15-7)17-10-5-3-9(4-6-10)11(12)13/h3-6H,1-2H3 |
Clé InChI |
LZQKUIYHBHHHBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OP(=O)(O1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



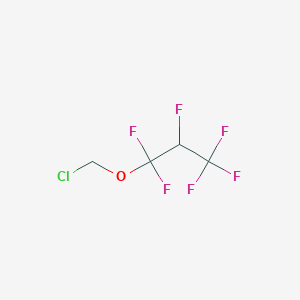
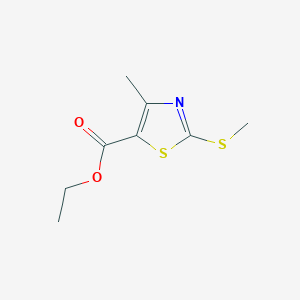
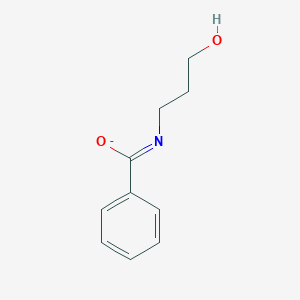
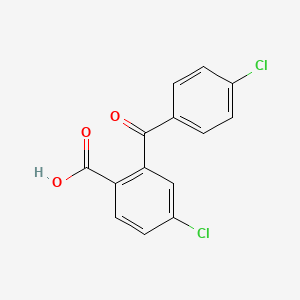
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

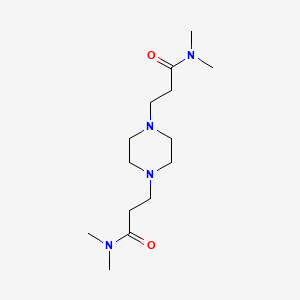
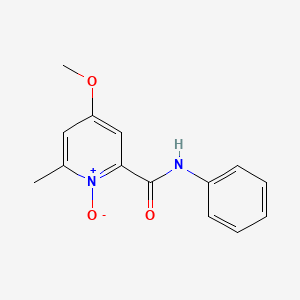
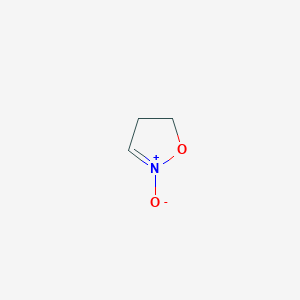
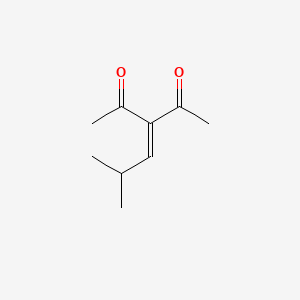
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)

